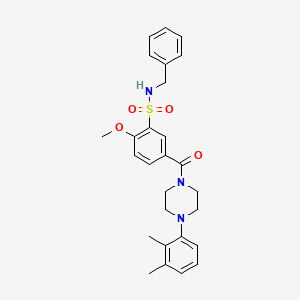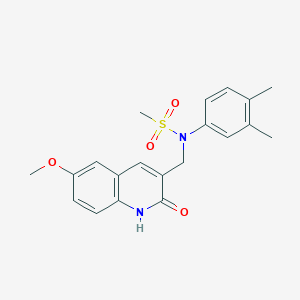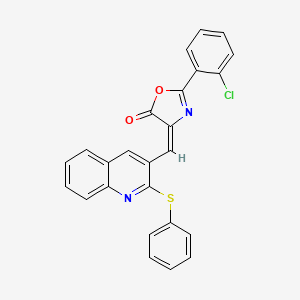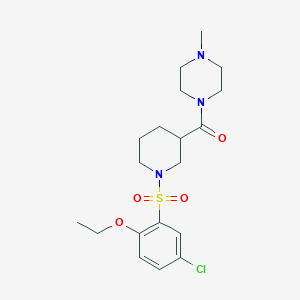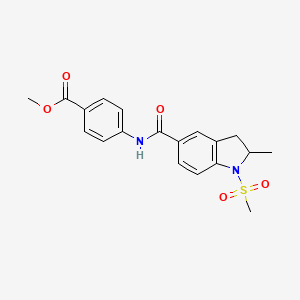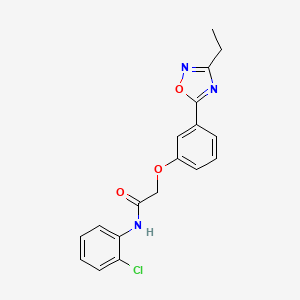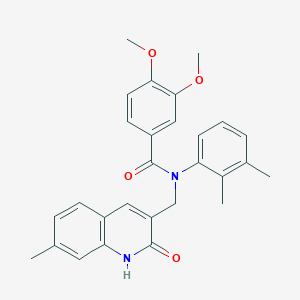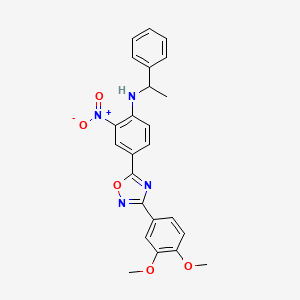
N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as DETANO, is a nitric oxide donor compound that has been widely used in scientific research.
Mecanismo De Acción
N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline releases nitric oxide in a slow and sustained manner, which allows for the study of the long-term effects of nitric oxide on biological systems. Nitric oxide activates soluble guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP activates protein kinase G, which leads to the relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects:
N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation, inhibit platelet aggregation, and reduce inflammation. It has also been shown to have neuroprotective effects, reduce oxidative stress, and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its slow and sustained release of nitric oxide, which allows for the study of the long-term effects of nitric oxide on biological systems. However, one limitation of using N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is that it can be difficult to control the release of nitric oxide, which can lead to variability in experimental results.
Direcciones Futuras
There are many future directions for the use of N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in scientific research. One area of interest is the role of nitric oxide in cancer. N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have anti-tumor effects in vitro and in vivo, and further research is needed to understand the mechanisms underlying these effects. Another area of interest is the use of N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in the treatment of neurodegenerative diseases such as Alzheimer's disease. N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of N,N-diethyl-4-nitrosoaniline with 3-(m-tolyl)-1,2,4-oxadiazol-5-ylamine in the presence of a reducing agent such as sodium dithionite. The product is then purified by column chromatography to obtain pure N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research as a nitric oxide donor compound. Nitric oxide is a key signaling molecule that plays a critical role in various physiological and pathological processes. N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been used to study the role of nitric oxide in vasodilation, platelet aggregation, and inflammation.
Propiedades
IUPAC Name |
N,N-diethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-22(5-2)16-10-9-15(12-17(16)23(24)25)19-20-18(21-26-19)14-8-6-7-13(3)11-14/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSGXVXOTUTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC(=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7710061.png)
